4-Allyl-6-(2-aminothiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Allyl-6-(2-aminothiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that incorporates both thiazole and oxazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-6-(2-aminothiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the formation of the thiazole ring followed by the construction of the oxazine ring. One common method involves the reaction of 2-aminothiazole with appropriate aldehydes or ketones to form the desired oxazine structure . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques .
Chemical Reactions Analysis
Types of Reactions
4-Allyl-6-(2-aminothiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
4-Allyl-6-(2-aminothiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Allyl-6-(2-aminothiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with microbial enzymes and proteins. The compound can inhibit the activity of key enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death . Molecular docking studies have shown that it binds effectively to target enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog that also exhibits antimicrobial properties.
Benzoxazine Derivatives: Compounds with similar oxazine rings that have various biological activities.
Uniqueness
4-Allyl-6-(2-aminothiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its combined thiazole and oxazine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-(2-amino-1,3-thiazol-4-yl)-4-prop-2-enyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-2-5-17-11-6-9(10-8-20-14(15)16-10)3-4-12(11)19-7-13(17)18/h2-4,6,8H,1,5,7H2,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAJPIUDGFOHCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.